Tirofiban impurity 3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 3 involves the synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. The synthetic route typically includes the reaction of 4-pyridinebutanol with thionyl chloride to form 4-(4-Chlorobutyl)pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the identification and detection of the impurity .
Chemical Reactions Analysis
Types of Reactions
Tirofiban impurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tirofiban impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Tirofiban and its impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in the quality control and assurance processes during the manufacturing of Tirofiban
Mechanism of Action
Comparison with Similar Compounds
Tirofiban impurity 3 can be compared with other impurities and related compounds, such as:
- Tirofiban impurity 1 (DiHCl Salt)
- Tirofiban impurity 6
- Tirofiban impurity 8
- Tirofiban impurity 10
- Tirofiban impurity 12
- Tirofiban impurity B
Uniqueness
This compound is unique due to its specific structure and the presence of a chlorobutyl group, which distinguishes it from other impurities. This structural feature may influence its chemical reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H20ClNO5S |
---|---|
Molecular Weight |
337.82 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-butylsulfonyloxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO5S.ClH/c1-2-3-8-20(17,18)19-11-6-4-10(5-7-11)9-12(14)13(15)16;/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
DXXHAPOXGRCXRJ-YDALLXLXSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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